7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. This compound is particularly noted for its role as an intermediate in the synthesis of various bioactive molecules.
This compound can be derived from natural sources or synthesized through various chemical methods. The most common synthetic route involves modifications of amino acids, particularly tyrosine, utilizing techniques such as the Pictet-Spengler reaction.
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified under:
The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved using several methods:
The synthesis typically involves multiple steps:
The molecular structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid consists of a tetrahydroisoquinoline core with a hydroxyl group at position 7 and a carboxylic acid at position 3. The molecular formula is .
Key structural data includes:
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions:
The reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., acids or bases) to achieve optimal yields.
The mechanism by which 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve interactions with neurotransmitter systems.
Research indicates that derivatives of this compound may act as inhibitors for certain receptors or enzymes involved in neurotransmission and neuroprotection . For example:
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in developing therapeutic agents with potential neuroprotective properties.
The tetrahydroisoquinoline (TIQ) scaffold forms the foundational bicyclic structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This framework consists of a partially saturated fused ring system: a benzene ring fused to a piperidine-like ring, where the nitrogen atom resides at position 2 (C10H11NO3, MW 193.20 g/mol) [3] [8]. The non-aromatic nature of the heterocyclic ring confers significant conformational mobility, enabling transitions between boat, chair, and half-chair conformations. This flexibility is critical for molecular recognition in biological systems and influences the compound’s physicochemical behavior [7] [8].
Ring puckering analyses reveal that the C3 position (chiral center bearing the carboxylic acid group) experiences steric strain due to substituent bulkiness, impacting the overall energy landscape of conformers. Density functional theory (DFT) calculations predict a density of 1.351 g/cm³ for the crystalline form, with the dihydrate variant (C10H15NO5, MW 229.23 g/mol) exhibiting altered conformational preferences due to hydrogen bonding [3] [8].
Table 1: Molecular Properties of 7-Hydroxy-TIQ-3-Carboxylic Acid Enantiomers
Property | (S)-Enantiomer [4] [6] | (R)-Enantiomer [3]** |
---|---|---|
CAS Number | 128502-56-7 | 152286-30-1 |
Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ |
Melting Point | 336–338°C | Not reported |
Specific Rotation | Not reported | Not reported |
Density (Predicted) | 1.351 g/cm³ | 1.351 g/cm³ |
Log P | 0.82 | Not reported |
The juxtaposition of the C7-hydroxyl and C3-carboxylic acid groups creates a distinctive electronic and hydrogen-bonding profile. The phenolic hydroxyl (pKa ~10) and carboxylic acid (pKa ~2.19) enable pH-dependent zwitterion formation, enhancing water solubility at physiological pH [3] [8]. Fourier-transform infrared (FTIR) studies of the dihydrate form (C10H15NO5) confirm intramolecular hydrogen bonding between the hydroxyl proton and the carboxylic carbonyl oxygen, stabilizing a semi-folded conformation [8].
This synergy also underpins biological activity. The hydroxyl group participates in π-stacking with aromatic residues in enzyme binding pockets (e.g., histone deacetylases), while the carboxylic acid acts as a zinc-binding group (ZBG) in HDAC active sites. This dual functionality explains its role as a potential HDAC inhibitor, where the spatial orientation of functional groups dictates inhibitory potency [6] [8]. Solid-state nuclear magnetic resonance (ssNMR) data further reveals charge transfer from the electron-rich hydroxyl to the electron-deficient carboxylate, polarizing the C–O bond and enhancing nucleophilicity [8].
The chiral C3 center generates enantiomers with distinct biochemical properties. The (S)-enantiomer (CAS 128502-56-7) is commercially available as a white powder (≥98% purity), while the (R)-enantiomer (CAS 152286-30-1) is typically sold as a hydrate [3] [4] [6]. Industrial-scale resolution employs:
Cost and purity vary significantly: (R)-enantiomer costs $46.6/100 mg (98% HPLC purity), whereas (S)-enantiomer requires cold-chain storage due to thermal instability [3] [4] [6].
Table 2: Chiral Separation Techniques and Outcomes
Method | Conditions | Enantiomer | ee (%) | Yield (%) |
---|---|---|---|---|
CAL-B-Catalyzed DKR [5] | H₂O, 30°C, 48h | (R) | >99 | >87 |
Diastereomeric Crystallization [2] | Fmoc-Cl, CH₂Cl₂, 0°C | (R) | 98 | 75 |
Asymmetric Hydrogenation [4] | Ru-BINAP, H₂ (50 psi), MeOH | (S) | 94–98 | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: